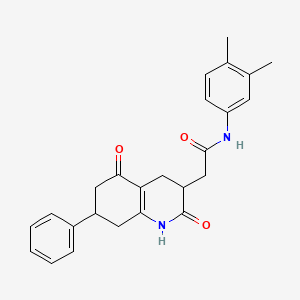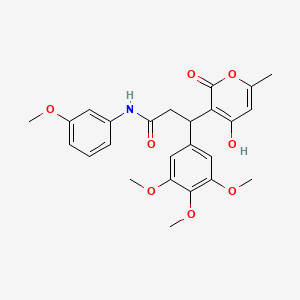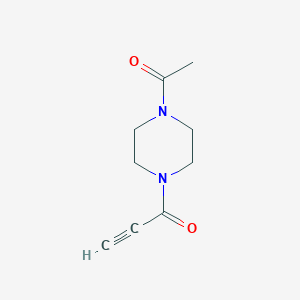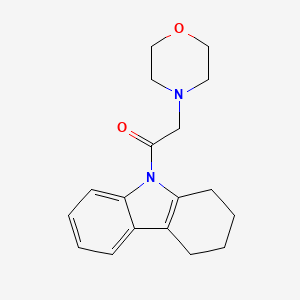![molecular formula C32H34FN3O B14940694 1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one is a complex organic compound characterized by its unique dispiro structure. This compound features a combination of cyclopentane, pyrroloquinoline, and imidazolidinone moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one involves multiple steps, typically starting with the preparation of the core dispiro structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluoro groups, using reagents like halogens or nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying dispiro structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple targets, offering a broad range of potential effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one include other dispiro compounds and derivatives of pyrroloquinoline and imidazolidinone. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one lies in its specific combination of functional groups and its potential for diverse applications .
Eigenschaften
Molekularformel |
C32H34FN3O |
|---|---|
Molekulargewicht |
495.6 g/mol |
InChI |
InChI=1S/C32H34FN3O/c1-23-20-31(14-8-9-15-31)36-29-27(23)18-26(33)19-28(29)32(30(36)37)34(21-24-10-4-2-5-11-24)16-17-35(32)22-25-12-6-3-7-13-25/h2-7,10-13,18-19,23H,8-9,14-17,20-22H2,1H3 |
InChI-Schlüssel |
NLWRMQVRANUESI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)N(CCN5CC6=CC=CC=C6)CC7=CC=CC=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)



![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)

![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-2-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14940658.png)
![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14940684.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940701.png)
![2-(dimethylamino)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B14940702.png)

